molecular formula C17H22BrNO3 B14945818 ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate

ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B14945818
M. Wt: 368.3 g/mol
InChI Key: DTAQMBTZMHBSJO-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is a synthetic indole derivative Indole derivatives are significant in natural products and drugs due to their diverse biological activities

Preparation Methods

The synthesis of ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The specific synthesis of this compound would require the introduction of the bromo, butyl, methoxy, and methyl groups at the appropriate positions on the indole ring. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom can be replaced with other groups through nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate would depend on its specific biological target. Indole derivatives often interact with various receptors and enzymes in the body, leading to their diverse biological activities. The exact molecular targets and pathways involved would require further research to elucidate .

Comparison with Similar Compounds

Ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:

Properties

Molecular Formula

C17H22BrNO3

Molecular Weight

368.3 g/mol

IUPAC Name

ethyl 6-bromo-1-butyl-5-methoxy-2-methylindole-3-carboxylate

InChI

InChI=1S/C17H22BrNO3/c1-5-7-8-19-11(3)16(17(20)22-6-2)12-9-15(21-4)13(18)10-14(12)19/h9-10H,5-8H2,1-4H3

InChI Key

DTAQMBTZMHBSJO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C2=CC(=C(C=C21)Br)OC)C(=O)OCC)C

Origin of Product

United States

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